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molecular formula C14H12O4 B187300 2-(2-Methoxyphenoxy)benzoic acid CAS No. 21905-73-7

2-(2-Methoxyphenoxy)benzoic acid

Cat. No. B187300
M. Wt: 244.24 g/mol
InChI Key: LFWIIPSSDWXVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582650B2

Procedure details

Tetrakis(acetonitrile)copper(I) hexafluorophosphate (4.62 g, 12.4 mmol), cesium carbonate (32 g, 98 mmol), 2-bromobenzoic acid (10g, 49. 7 mmol) and 2-methoxyphenol (6.17 g, 49.7 mmol) were combined in toluene (100 mL), and the mixture was heated to reflux for 15 hr. Ethyl acetate (200 mL) and 1N HCl (200 mL) were added, and the organic layer was separated. The organic layer was dried over MgSO4, filtered, and evaporated to yield 16.8 g of Compound 1a. The residue was used without further purification. MS m/z (M-H)− 243.1.
Name
cesium carbonate
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Quantity
4.62 g
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[OH:25].Cl>C1(C)C=CC=CC=1.CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+].C(OCC)(=O)C>[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2,7.8.9.10.11.12|

Inputs

Step One
Name
cesium carbonate
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
7 mmol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
6.17 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Quantity
4.62 g
Type
catalyst
Smiles
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 982.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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